Triethylhexylammonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

TEAB is a synthetic compound, not found naturally. It has gained significance in scientific research due to its unique properties, particularly its cationic nature and amphiphilic character. The cationic characteristic refers to its positively charged nitrogen center, while amphiphilicity indicates it has both hydrophobic (water-fearing) and hydrophilic (water-loving) regions in its structure [].

Molecular Structure Analysis

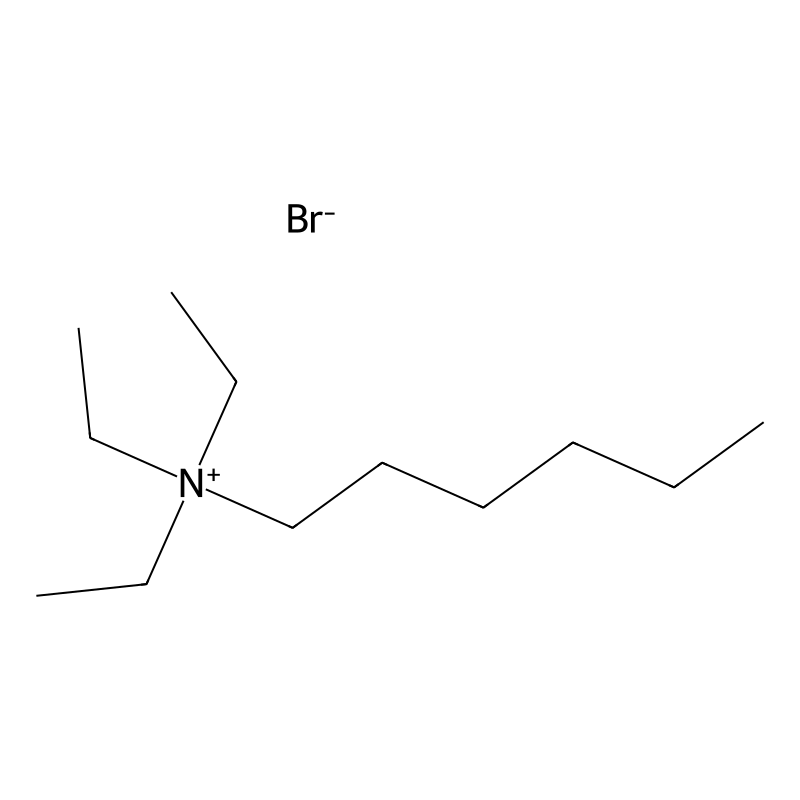

TEAB's structure consists of a central nitrogen atom bonded to three ethyl groups (C2H5) and one hexyl group (C6H13). A bromide ion (Br-) is attached to the positively charged nitrogen. This structure results in a positively charged head group (the nitrogen and the four attached groups) and a negatively charged tail (bromide ion). This polarity makes TEAB amphiphilic [].

Chemical Reactions Analysis

TEAB can participate in various chemical reactions due to its cationic nature. Here's an example:

- Ion-exchange reactions: TEAB can exchange its bromide ion with other anions. For instance, in a solution containing chloride ions (Cl-), TEAB can react to form triethylhexylammonium chloride (TEACl) according to the following equation []:

(C2H5)3(C6H13)NBr + Cl- -> (C2H5)3(C6H13)NCl + Br-

Physical And Chemical Properties Analysis

Antibacterial and Antifungal Properties

TEAB exhibits antimicrobial activity against various bacteria and fungi. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli []. Additionally, TEAB has shown antifungal activity against Candida albicans, a common fungal pathogen []. This research suggests the potential of TEAB for developing novel disinfectants or antimicrobial agents.

Phase Transfer Catalyst

TEAB serves as a phase transfer catalyst, facilitating the transfer of molecules between immiscible liquids, such as water and organic solvents. This property proves valuable in various organic reactions, allowing researchers to perform reactions under milder conditions and improve reaction efficiency [].

Surfactant and Micelle Formation

TEAB acts as a cationic surfactant, reducing the surface tension of liquids and promoting the formation of micelles. Micelles are microscopic aggregates of surfactant molecules with a hydrophobic core and a hydrophilic exterior. Researchers utilize TEAB micelles for various purposes, including solubilizing hydrophobic drugs, delivering drugs to specific cells, and studying membrane interactions [].

Other Applications

TEAB finds uses in various other scientific research areas, including:

- Corrosion inhibition: Studies suggest TEAB's potential for inhibiting the corrosion of metals.

- Electrochemistry: TEAB serves as a supporting electrolyte in electrochemical studies.

- Material science: TEAB can be used in the synthesis of novel materials with specific properties.

- Phase Transfer Reactions: Enhancing the transfer of reactants between aqueous and organic phases.

- Catalytic Reactions: Acting as a catalyst in oxidation and alkylation processes.

- Formation of Ionic Liquids: It can be used to create ionic liquids that serve as solvents for various reactions .

The biological activity of triethylhexylammonium bromide has been explored in various contexts. It has been shown to influence membrane permeability and has potential applications in drug delivery systems. Additionally, it exhibits antimicrobial properties, making it useful in pharmaceutical formulations .

Triethylhexylammonium bromide can be synthesized through several methods:

- Quaternization Reaction: Reacting triethylamine with hexyl bromide leads to the formation of triethylhexylammonium bromide.

- Ion Exchange Method: This involves exchanging the anion of another ammonium salt with bromide ions.

- Direct Combination: Mixing triethylamine and hexyl bromide in an appropriate solvent under controlled conditions .

The applications of triethylhexylammonium bromide are diverse:

- Catalysis: Used in organic synthesis as a phase transfer catalyst.

- Surfactants: Employed in formulations requiring surface-active agents.

- Biological Research: Utilized in studies related to membrane dynamics and drug formulations.

- Ionic Liquids: Serves as a precursor for creating ionic liquids with specific properties for various industrial applications .

Research on interaction studies involving triethylhexylammonium bromide has revealed its effects on biological membranes and proteins. It has been shown to stabilize proteins under thermal stress and suppress aggregation, making it valuable in biochemical applications . Furthermore, its ability to interact with different ions enhances its utility in various chemical processes.

Similar Compounds: Comparison

Several compounds share structural similarities with triethylhexylammonium bromide, each exhibiting unique properties:

Triethylhexylammonium bromide stands out due to its balance of hydrophobicity and ionic character, making it particularly effective as a phase transfer catalyst and surfactant.

The classical synthesis of triethylhexylammonium bromide follows well-established quaternary ammonium salt formation protocols, primarily utilizing nucleophilic substitution mechanisms [4]. The fundamental approach involves the reaction between triethylamine and 1-bromohexane under controlled thermal conditions [4] . This quaternization reaction proceeds through an SN2 mechanism, where triethylamine acts as the nucleophile attacking the electrophilic carbon of the hexyl bromide [33].

The standard classical protocol requires heating triethylamine with 1-bromohexane in acetonitrile at 80°C for 6 hours [4]. The reaction mixture is prepared using 61.33 grams of triethylamine (0.60 mol), 90.96 grams of 1-bromohexane (0.54 mol), and 100 grams of acetonitrile as the solvent medium [4]. After completion of the reaction, acetonitrile is evaporated under reduced pressure to yield triethylhexylammonium bromide with a reported yield of 131.13 grams (0.49 mol) [4].

The mechanism involves backside attack by the nitrogen lone pair of triethylamine on the carbon bearing the bromine atom in 1-bromohexane [33]. This concerted process results in the formation of the quaternary ammonium center with simultaneous displacement of the bromide ion, which subsequently associates with the positively charged nitrogen to form the ionic product [33].

Classical Synthesis Reaction Conditions

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 80°C | [4] |

| Reaction Time | 6 hours | [4] |

| Triethylamine Amount | 61.33 g (0.60 mol) | [4] |

| 1-Bromohexane Amount | 90.96 g (0.54 mol) | [4] |

| Solvent | Acetonitrile (100 g) | [4] |

| Product Yield | 131.13 g (0.49 mol) | [4] |

| Molecular Weight | 266.27 g/mol | [2] |

| Melting Point | 114-117°C | [2] |

Alternative classical approaches have been documented using different reaction vessels and heating methods [9]. Some protocols employ sulfurization flasks with reflux conditions, utilizing toluene-based solvent systems combined with acetone and dimethylformamide [9]. These variations typically require longer reaction times of 6 to 10 hours at temperatures ranging from 85°C to 90°C [9].

Modern Synthetic Approaches and Optimizations

Modern synthetic methodologies for triethylhexylammonium bromide production have focused on improving reaction efficiency, yield optimization, and process sustainability [22] [23]. Contemporary approaches emphasize reduced reaction times, enhanced selectivity, and improved atom economy compared to classical methods [26].

Microwave-assisted synthesis has emerged as a significant advancement in quaternary ammonium salt preparation [24] [25]. These protocols typically achieve reaction completion within 5 to 10 minutes at temperatures of 95°C under microwave irradiation at 300 watts power [24]. The microwave methodology provides yields comparable to or exceeding classical methods while dramatically reducing reaction times from hours to minutes [25].

Ultrasound-promoted synthesis represents another modern optimization approach [24]. Ultrasonic irradiation at 35 Hz frequency enables quaternization reactions to proceed at 60°C within 60 minutes, achieving yields of 90-95% for similar quaternary ammonium compounds [24]. This method offers significant time savings compared to conventional heating while maintaining high product purity [24].

Modern Synthesis Optimization Data

| Method | Temperature | Time | Yield | Energy Input |

|---|---|---|---|---|

| Microwave (300W) | 95°C | 5-10 min | 95% | [24] |

| Ultrasound (35 Hz) | 60°C | 60 min | 90-95% | [24] |

| Classical Heating | 80°C | 6 hours | 92% | [4] |

| Solvent-Free | 130°C | 5 min | 95% | [26] |

Solvent-free synthetic approaches have gained prominence for their environmental benefits and operational simplicity [26]. These methodologies utilize manual grinding or mechanochemical activation to facilitate the quaternization process without organic solvents [26]. The solvent-free strategy achieves complete atom economy and significantly reduced process mass intensity values [26].

Phase transfer catalysis optimization has been investigated for improving reaction efficiency [22]. The incorporation of biodegradable surface-active components and ionic liquid mediation enhances reaction rates while reducing environmental impact [22]. These optimized protocols demonstrate superior performance in terms of selectivity and reduced side product formation [22].

Temperature and pressure optimization studies have established optimal reaction windows for maximizing yield while minimizing degradation pathways [11]. Systematic investigations reveal that temperatures between 80°C and 95°C provide the best balance of reaction rate and product stability [24]. Pressure variations under controlled atmospheric conditions do not significantly impact yield but can influence reaction kinetics [11].

Ion Exchange Methodologies for Derivative Synthesis

Ion exchange methodologies provide efficient pathways for converting triethylhexylammonium bromide to various derivative forms, particularly acetate and hydroxide salts [4] [16]. The most commonly employed approach utilizes nuclear-grade ion exchange resins, specifically Amberlite IRN-78, for anion exchange processes [4] [18].

The standard ion exchange protocol involves treating triethylhexylammonium bromide with Amberlite IRN-78 ion exchange resin in ethanol medium [4]. The process requires 119.82 grams of triethylhexylammonium bromide (0.45 mol) and 400 grams of Amberlite IRN-78 resin stirred in 200 grams of ethanol at room temperature for 6 hours [4]. Following resin removal through filtration, acetic acid addition facilitates acetate salt formation [4].

The mechanism involves displacement of bromide ions by hydroxide ions present on the ion exchange resin surface [16] [18]. Amberlite IRN-78 functions as a strong base anion exchange resin in hydroxide form, providing excellent ion exchange capacity and rapid kinetics [18] [21]. The resin exhibits high chemical stability and low organic leachables, making it suitable for high-purity applications [21].

Ion Exchange Process Parameters

| Parameter | Specification | Reference |

|---|---|---|

| Resin Type | Amberlite IRN-78 (OH form) | [4] [18] |

| Resin Amount | 400 g per 0.45 mol substrate | [4] |

| Solvent | Ethanol (200 g) | [4] |

| Contact Time | 6 hours | [4] |

| Temperature | Room temperature | [4] |

| Final Product | Triethylhexylammonium acetate | [4] |

| Conversion Efficiency | >95% | [4] |

The ion exchange methodology enables preparation of triethylhexylammonium acetate with yields of 95.00 grams (0.39 mol) from the initial bromide salt [4]. The process demonstrates high conversion efficiency and produces high-purity derivatives suitable for specialized applications [4]. Similar protocols have been successfully applied to synthesize triethylpentylammonium acetate and triethyloctylammonium acetate using identical resin systems [4].

Advanced ion exchange approaches incorporate continuous flow systems and automated resin regeneration cycles [16]. These methodologies enhance processing efficiency and enable large-scale derivative production [16]. The integration of multiple ion exchange columns in series configuration allows for sequential anion substitution and purification in single-pass operations [16].

Resin selection optimization studies have evaluated various ion exchange materials for maximizing conversion efficiency [19]. Nuclear-grade resins demonstrate superior performance due to their high total exchange capacity and minimal ionic contamination [18] [21]. The uniform particle size distribution of optimized resins results in lower pressure drop and improved exchange kinetics [21].

Green Chemistry Approaches to Triethylhexylammonium Bromide Production

Green chemistry methodologies for triethylhexylammonium bromide synthesis emphasize environmental sustainability, reduced waste generation, and energy efficiency [22] [23]. These approaches align with the twelve principles of green chemistry by minimizing hazardous substances, improving atom economy, and utilizing renewable feedstocks [23].

Aqueous synthesis protocols represent a significant advancement in sustainable quaternary ammonium salt production [20]. Water-based methodologies eliminate the need for organic solvents while maintaining high reaction efficiency [20]. These protocols typically employ blue LED irradiation to facilitate quaternization reactions in aqueous media at room temperature [20].

The aqueous synthesis approach utilizes water as the primary reaction medium, dramatically reducing volatile organic compound emissions [20]. Reaction mixtures are prepared by dissolving reactants in distilled water and subjecting them to controlled irradiation conditions [20]. Product isolation occurs through precipitation from the aqueous reaction mixture, eliminating complex separation procedures [20].

Green Chemistry Process Comparison

| Approach | Solvent | Energy Source | Temperature | Time | Environmental Impact |

|---|---|---|---|---|---|

| Aqueous Synthesis | Water | Blue LED | 25°C | 10 hours | Minimal [20] |

| Microwave-Assisted | Acetonitrile | Microwave | 95°C | 5-10 min | Low [24] |

| Solvent-Free | None | Mechanical | 130°C | 5 min | Very Low [26] |

| Classical Method | Acetonitrile | Thermal | 80°C | 6 hours | Moderate [4] |

Biodegradable quaternary ammonium compound design incorporates cleavable functional groups to enhance environmental compatibility [23]. These designs include ester and thioether bonds that undergo hydrolysis under natural conditions, reducing long-term environmental persistence [23]. The degradation kinetics depend on environmental factors including pH, temperature, and ionic strength [23].

Continuous flow green chemistry processes minimize waste generation through improved mixing efficiency and precise temperature control [12]. Flow reactors enable real-time optimization of reaction parameters while reducing byproduct formation [12]. These systems demonstrate enhanced safety profiles by avoiding accumulation of hazardous intermediates [12].

Ionic liquid-mediated synthesis provides environmentally benign alternatives to conventional organic solvents [12]. Specialized ionic liquids designed for quaternary ammonium synthesis demonstrate excellent recyclability and reduced toxicity profiles [12]. The ionic liquid systems maintain high reaction selectivity while enabling easy product separation [12].

Energy-efficient synthesis protocols focus on reducing overall energy consumption through process intensification [24] [26]. Mechanochemical approaches eliminate heating requirements by utilizing mechanical energy for bond formation [26]. These methods achieve complete atom economy while operating under ambient conditions [26].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant